SHR1653 vs. IX-01: 3-Fold Superior Unbound Brain-to-Plasma Ratio (Kpu,u) for CNS Applications
In a rat blood-brain barrier penetration study, SHR1653 achieved an unbound brain-to-plasma partition coefficient (Kpu,u) of 0.188, which is approximately 3-fold higher than the clinical comparator IX-01 (Kpu,u = 0.064). This difference is statistically significant (t-test P = 0.007) and is underpinned by SHR1653's lower plasma protein binding and higher total brain exposure [1].
| Evidence Dimension | Unbound brain-to-plasma partition coefficient (Kpu,u) |
|---|---|
| Target Compound Data | Kpu,u = 0.188 |
| Comparator Or Baseline | IX-01: Kpu,u = 0.064 |
| Quantified Difference | 2.94-fold increase (t-test P = 0.007) |
| Conditions | In vivo rat BBB penetration model; plasma concentration 1379 ng/mL for SHR1653 vs 699 ng/mL for IX-01; brain tissue concentration 229 ng/g vs 179 ng/g. |
Why This Matters
For CNS-focused research, a higher Kpu,u indicates greater unbound drug availability in the brain, making SHR1653 the preferred tool compound over IX-01 for probing central oxytocin mechanisms.
- [1] Li, X., et al. ACS Med. Chem. Lett. 2019, 10, 6, 996–1001. Table 8: In Vivo Rat BBB Penetration Results. View Source
